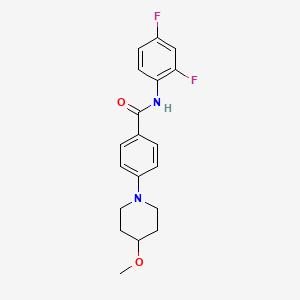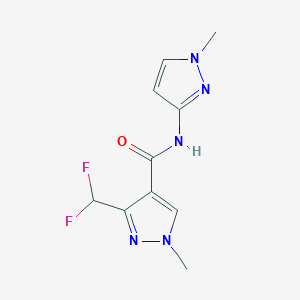
3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a pyrazole ring, making it a unique and valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate pyrazole derivatives with difluoromethylating agents. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. These methods are optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .
化学反応の分析
Types of Reactions
3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Celecoxib: A potent anti-inflammatory drug.
Rimonabant: An anti-obesity drug.
Fezolamide: An antidepressant agent
Uniqueness
What sets 3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-(1-methylpyrazol-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5O/c1-16-4-3-7(14-16)13-10(18)6-5-17(2)15-8(6)9(11)12/h3-5,9H,1-2H3,(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBQENNFLBGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CN(N=C2C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Bromo-1-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2865712.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2865713.png)
![N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2865714.png)
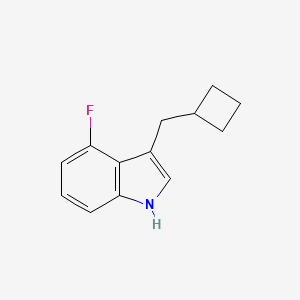
![N-(2-ethoxyphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2865717.png)
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/new.no-structure.jpg)
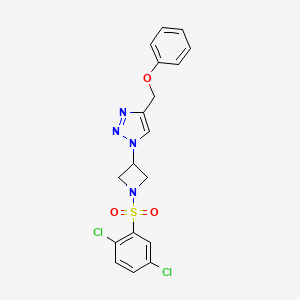
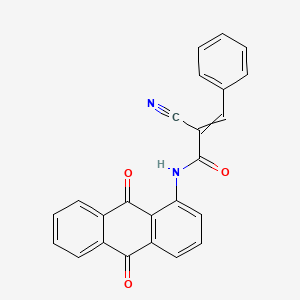
![N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2865725.png)
![[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2865728.png)
![7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865730.png)
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2865732.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2865733.png)
